(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[62102,703,5]undec-9-ene is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions, cyclization steps, and the introduction of oxygen atoms into the tetracyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The optimization of reaction conditions and the use of efficient purification techniques are essential to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove chlorine atoms or reduce double bonds within the structure.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of polycyclic chlorinated compounds and their interactions with various reagents.
Biology
The compound’s biological activity is of interest in the field of biochemistry and pharmacology. Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is evaluated for its potential therapeutic applications. Its unique structure may offer opportunities for the development of new drugs or treatments for specific diseases.
Industry
In the industrial sector, this compound is used as a precursor for the synthesis of other complex molecules. Its reactivity and stability make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism by which (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological responses. The compound’s multiple chlorine atoms and tetracyclic structure contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
- (1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
- This compound
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the presence of an oxygen atom within its tetracyclic framework. This structural configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H5Cl7O |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene |
InChI |
InChI=1S/C10H5Cl7O/c11-3-1-2(4-5(3)18-4)9(15)7(13)6(12)8(1,14)10(9,16)17/h1-5H/t1?,2?,3-,4+,5-,8-,9+/m1/s1 |
InChI Key |
ZXFXBSWRVIQKOD-TYVVAKASSA-N |
Isomeric SMILES |
[C@@H]12[C@@H](O1)C3C([C@H]2Cl)[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C12C(C(C3C1O3)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.